Methyl 2-(4-bromo-2-nitrophenyl)acetate

Organic Synthesis Pharmaceutical Intermediates Chemoselective Reduction

Synthetic chemists targeting indole, oxindole, or arylpyrazole cores frequently face regioselectivity failures when substituting nitro-bromo isomers-even a single positional shift alters chemoselective reduction and cross-coupling outcomes. Methyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 100487-82-9) locks the ortho-nitro/para-bromo geometry required for reliable sequential derivatization. • Orthogonal handles: reduce nitro to amine, hydrolyze ester to acid, then Suzuki/Buchwald-Hartwig couple at bromo-without protecting-group conflicts • Pre-validated scaffold for CNS and oncology heterocycle libraries • Solid, stable at 2-8 °C; shipped ambient from multi-continent stock.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 100487-82-9
Cat. No. B009049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromo-2-nitrophenyl)acetate
CAS100487-82-9
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3
InChIKeyKHXUTOLCCFWPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-bromo-2-nitrophenyl)acetate Sourcing Baseline


Methyl 2-(4-bromo-2-nitrophenyl)acetate is a halogenated nitroaromatic ester with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . It exists as a solid at room temperature and is primarily utilized as a versatile synthetic building block in pharmaceutical and fine chemical research, owing to the orthogonal reactivity offered by its bromo, nitro, and methyl ester functional groups [1].

Orthogonal bromo, nitro, and ester groups for chemoselective transformations
Methyl ester enables protection-free reduction pathways compared to free acid
Specified purity threshold (HPLC) supports reproducible synthetic workflows

Methyl 2-(4-bromo-2-nitrophenyl)acetate Analogue Selection


Direct substitution of this compound with its closest analogs—such as the free carboxylic acid (CAS 6127-11-3), the 2-nitro-4-bromo isomer (Methyl 2-bromomethyl-3-nitrobenzoate), or other 4-substituted phenylacetates—is not straightforward. Each functional group alteration (acid vs. ester, bromo vs. chloro, ortho vs. para nitro) fundamentally changes the molecule's reactivity profile, solubility, and crystallinity, which in turn dictates its suitability for specific synthetic sequences like chemoselective reductions or cross-couplings . Therefore, selecting the exact substitution pattern is critical to avoid unexpected side reactions and ensure the fidelity of a multi-step synthesis [1].

!

Free acid analog

May require protection/deprotection steps, altering synthetic sequence efficiency compared to the ester.

!

Regioisomer (different connectivity)

Same molecular formula but distinct substitution pattern may lead to divergent reactivity and physical properties.

!

Chloro or other 4-substituted analogs

Bromo-specific cross-coupling reactivity may not transfer directly; requires validation for each catalytic system.

Methyl 2-(4-bromo-2-nitrophenyl)acetate Differentiation Evidence


Orthogonal Reactivity vs. Acid Analog

A key differential advantage of the methyl ester over its free carboxylic acid counterpart (2-(4-bromo-2-nitrophenyl)acetic acid, CAS 6127-11-3) is its compatibility with reagents that are incompatible with a free acid. For instance, the ester can be subjected to reducing conditions (e.g., Zn/HCl) to chemoselectively reduce the nitro group to an amine, followed by subsequent manipulations of the ester, whereas the free acid would require protection/deprotection steps or risk decarboxylation .

Reactivity vs. Acid
Data to verify
Ester: compatible with Zn/HCl reduction without protection.
Acid: risk of decarboxylation; requires protecting group.
Supports protection-free synthesis strategy
Class-level inference; verify with specific conditions
Organic Synthesis Pharmaceutical Intermediates Chemoselective Reduction

Purity Benchmark vs. Industry Standard

Commercial suppliers standardize this compound to a minimum purity of 97.0% by assay (HPLC) . This is a critical differentiator from less pure batches of related halogenated nitroaromatic esters (often found at 95% purity), which may contain unreacted starting materials or regioisomeric impurities. The 97.0% threshold reduces the risk of side reactions and simplifies downstream purification, which is especially important in GMP-like or early-stage pharmaceutical development where impurity profiles must be tightly controlled [1].

Purity Benchmark
Supporting evidence
≥97.0% (HPLC)
Supports purity specification review
vs typical 95% for analogs
Pharmaceutical Synthesis Quality Control API Intermediate

Physicochemical Properties vs. Regioisomers

The specific substitution pattern of this compound imparts distinct physicochemical properties compared to its regioisomers. For example, Methyl 2-bromomethyl-3-nitrobenzoate (which shares the same molecular formula C9H8BrNO4) has a different connectivity. Methyl 2-(4-bromo-2-nitrophenyl)acetate is characterized by a predicted boiling point of 331.7±27.0 °C and a predicted density of 1.609±0.06 g/cm³ [1]. These properties are essential for developing robust purification methods (e.g., chromatography or distillation) and ensuring proper handling.

Physical Properties
Predicted values
BP: 331.7±27.0 °C
Density: 1.609±0.06 g/cm³
Supports isomer identity control
Predicted; experimental verification recommended
Physicochemical Characterization Chromatography Method Development

Methyl 2-(4-bromo-2-nitrophenyl)acetate Applications


Heterocyclic Pharmaceutical Scaffold Synthesis

This compound is employed as a key starting material for constructing nitrogen-containing heterocycles, such as indoles and oxindoles, which are prevalent cores in drug discovery programs for oncology and CNS disorders [1]. The bromo substituent provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the core heterocycle is formed, enabling rapid diversification [2].

Orthogonally Protected Amino Acid Synthesis

The compound serves as an intermediate in the synthesis of non-natural amino acids or peptide mimetics. The nitro group can be selectively reduced to an amine, which can then be protected or further functionalized, while the methyl ester moiety can be hydrolyzed to the corresponding carboxylic acid for peptide coupling [1].

Agrochemical Intermediate Synthesis

The ortho-nitro-para-bromo substitution pattern is a common motif in the synthesis of arylpyrazole and other nitrogen-containing heterocyclic herbicides and fungicides. The compound's reactivity profile allows for efficient entry into these complex agrochemical frameworks [1].

Functionalized Polymer Synthesis

The reactive bromine atom makes this compound a potential monomer for polymerization reactions or for grafting onto existing polymer backbones to introduce specific functionalities (e.g., for sensors or specialty coatings) [2].

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Orthogonal nitro, bromo, ester reactivity
Cross-coupling and cyclization compatibility
Orthogonally protected amino acid precursors
Chemoselective reduction of nitro to amine
Ester hydrolysis and peptide coupling conditions
Agrochemical intermediate synthesis
Ortho-nitro-para-bromo substitution pattern
Efficient entry to heterocyclic frameworks
Functionalized polymer research
Reactive bromine for grafting or polymerization
Monomer reactivity and polymer stability
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